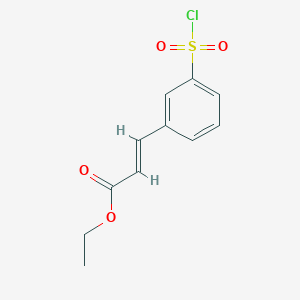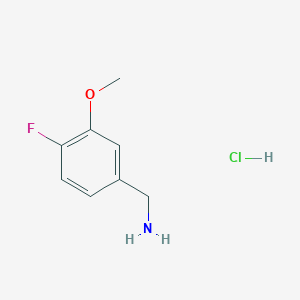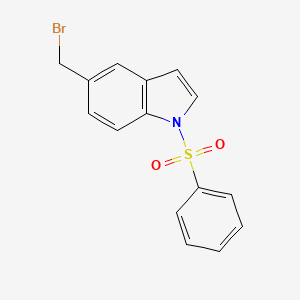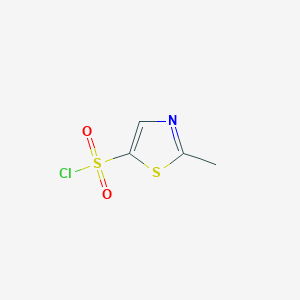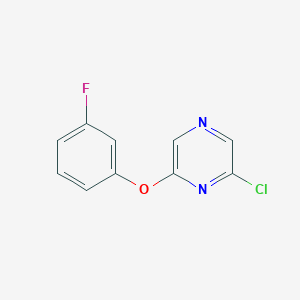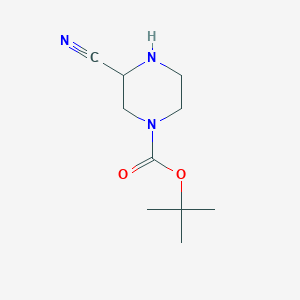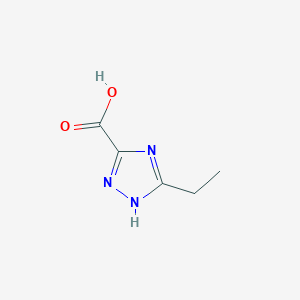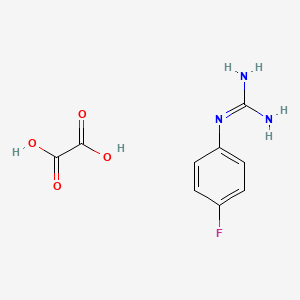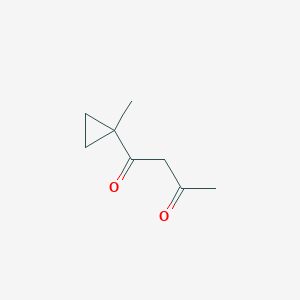
1-(1-Methylcyclopropyl)butane-1,3-dione
Vue d'ensemble
Description
1-(1-Methylcyclopropyl)butane-1,3-dione (1-MCD) is an organic compound that has become increasingly popular for its versatile applications in laboratory experiments. It is a cyclic ketone that is found in many natural products, and its synthesis is relatively straightforward. 1-MCD has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been elucidated.
Applications De Recherche Scientifique
Life Science Research
In the field of life sciences, 1-(1-Methylcyclopropyl)butane-1,3-dione is utilized as a building block for synthesizing biologically active compounds. Its structure is conducive to the creation of molecules that can interact with biological systems, which is essential for the development of new pharmaceuticals and therapeutic agents .
Material Science
This compound plays a significant role in material science, particularly in the development of new materials with specific properties. It can be used to synthesize polymers or other macromolecules that have potential applications in creating innovative materials for construction, electronics, and other industries .
Chemical Synthesis
1-(1-Methylcyclopropyl)butane-1,3-dione: serves as an intermediate in chemical synthesis. It’s involved in various synthetic pathways that lead to the production of complex organic molecules. Its reactivity makes it a valuable component in the synthesis of diverse chemical entities .
Chromatography
In chromatography, this compound could be used as a standard or reference material to help identify and quantify similar compounds within a mixture. Its unique chemical signature allows it to serve as a benchmark in analytical methods .
Analytical Research
Analytical research benefits from 1-(1-Methylcyclopropyl)butane-1,3-dione due to its well-defined physical and chemical properties. It can be used in various analytical techniques, such as spectroscopy or mass spectrometry, to analyze the composition of chemical samples .
Photopolymerization
The compound finds application in photopolymerization processes. It can act as a photoinitiator or a component in the formulation of resins that cure under light exposure. This is particularly useful in the fields of dentistry and 3D printing technologies .
Propriétés
IUPAC Name |
1-(1-methylcyclopropyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)5-7(10)8(2)3-4-8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMNZCFYXCOIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
